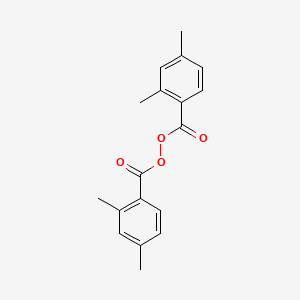
(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-dimethylbenzoyl) peroxide: is an organic peroxide compound characterized by the presence of two 2,4-dimethylbenzoyl groups linked by a peroxide bond. This compound is known for its ability to generate free radicals, making it a valuable initiator in polymerization reactions and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-dimethylbenzoyl) peroxide typically involves the reaction of 2,4-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide bond.
Industrial Production Methods: Industrial production of bis(2,4-dimethylbenzoyl) peroxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The compound is often produced in specialized facilities equipped to handle the reactive nature of organic peroxides.
化学反应分析
Types of Reactions: Bis(2,4-dimethylbenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including free radical polymerization of monomers like styrene and methyl methacrylate.
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent in the presence of suitable substrates.
Reduction: It is less commonly involved in reduction reactions due to its oxidizing nature.
Substitution: The peroxide bond can be cleaved under specific conditions to form substitution products.
Major Products: The major products formed from the decomposition of bis(2,4-dimethylbenzoyl) peroxide are free radicals, which can further react to form polymers or other complex organic molecules.
科学研究应用
Chemistry: Bis(2,4-dimethylbenzoyl) peroxide is widely used as an initiator in the polymerization of various monomers. It is also employed in organic synthesis as an oxidizing agent.
Biology and Medicine: In biological research, the compound is used to study the effects of free radicals on biological systems
Industry: Industrially, bis(2,4-dimethylbenzoyl) peroxide is used in the production of plastics, rubbers, and other polymeric materials. It serves as a curing agent in the manufacture of composite materials and coatings.
作用机制
The mechanism of action of bis(2,4-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its use as an oxidizing agent in various chemical reactions.
相似化合物的比较
Benzoyl peroxide: Similar in structure but with benzoyl groups instead of 2,4-dimethylbenzoyl groups.
Dicumyl peroxide: Contains cumyl groups instead of 2,4-dimethylbenzoyl groups.
Bis(2,4-dichlorobenzoyl) peroxide: Contains 2,4-dichlorobenzoyl groups instead of 2,4-dimethylbenzoyl groups.
Uniqueness: Bis(2,4-dimethylbenzoyl) peroxide is unique due to the presence of 2,4-dimethylbenzoyl groups, which impart specific reactivity and stability characteristics. This makes it particularly suitable for certain polymerization processes and industrial applications where other peroxides may not perform as effectively.
属性
CAS 编号 |
96436-27-0 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
(2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI 键 |
JRKBQVTYVJXPBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)OOC(=O)C2=C(C=C(C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
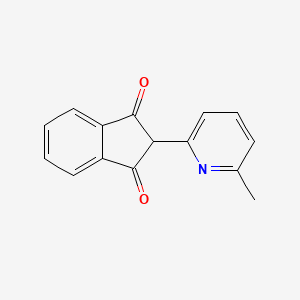
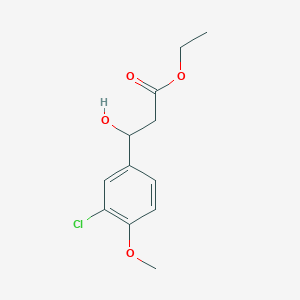
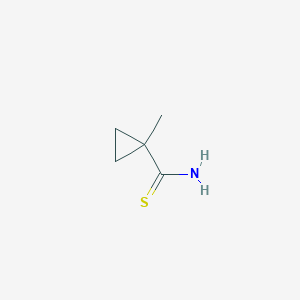
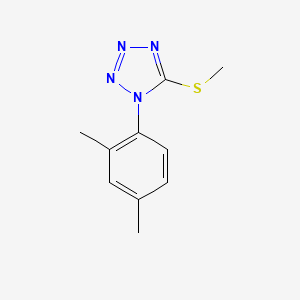
![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)
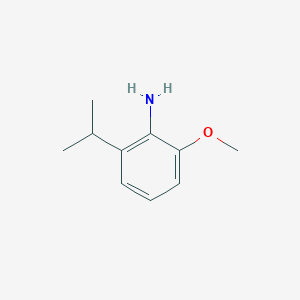

![6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15330813.png)
